1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of o-phenylenediamine derivatives with appropriate carbonyl compounds. One common method includes the reaction of 4-methoxy-1,2-phenylenediamine with isopropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires a catalyst like triethylamine to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nitrating agents; reactions often require acidic or basic catalysts.
Major Products: The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and substituted benzimidazoles with various functional groups .
Scientific Research Applications
1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects. The compound’s ability to form hydrogen bonds and π-π interactions with target molecules is crucial for its biological activity.
Comparison with Similar Compounds
- 1-Methyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one
- 1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one
- 1-Propyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one
Uniqueness: 1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one is unique due to its isopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for specific applications.
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-methoxy-3-propan-2-yl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-7(2)13-10-6-8(15-3)4-5-9(10)12-11(13)14/h4-7H,1-3H3,(H,12,14) |
InChI Key |
PFUDEFRBESANFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=CC(=C2)OC)NC1=O |
Origin of Product |
United States |
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